5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide
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Overview
Description
5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the furan derivative with 2-methoxyphenol in the presence of a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the furan and pyrazole derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE: can be compared with other compounds containing furan, pyrazole, and methoxyphenoxy groups.
Similar Compounds: 5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-2-FURAMIDE, N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE.
Uniqueness
The uniqueness of 5-[(2-METHOXYPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H21N3O4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21N3O4/c1-21(12-14-10-11-20-22(14)2)19(23)18-9-8-15(26-18)13-25-17-7-5-4-6-16(17)24-3/h4-11H,12-13H2,1-3H3 |
InChI Key |
TWPXJBWIMCBGJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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